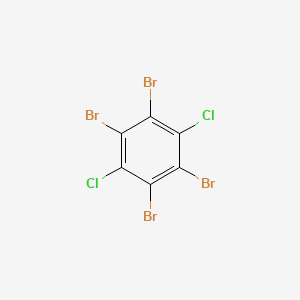

1,2,4,5-Tetrabromo-3,6-dichlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrabromo-3,6-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br4Cl2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQCODABQWEQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Cl)Br)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br4Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31604-30-5 | |

| Record name | 1,2,4,5-TETRABROMO-3,6-DICHLORO-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Polyhalogenated Benzene Core

An In-Depth Technical Guide to 1,2,4,5-Tetrabromo-3,6-dichlorobenzene (CAS No. 31604-30-5)

This guide provides a comprehensive technical overview of this compound, a key polyhalogenated aromatic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, reactivity, analytical methodologies, and toxicological profile, offering field-proven insights and detailed protocols.

This compound (CAS No. 31604-30-5) is a heavily substituted benzene derivative characterized by its unique arrangement of six halogen atoms. This structure imparts significant chemical and physical properties, making it a valuable intermediate in specialized organic synthesis.[1][2] Its primary utility lies in its role as a rigid scaffold and a precursor for complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and advanced materials.[2][3] The high degree of halogenation creates a sterically hindered and electron-deficient aromatic core, opening pathways to unique chemical transformations not readily accessible with less substituted benzenes.

Physicochemical and Computed Properties

The defining characteristics of this compound stem directly from its molecular structure. The high molecular weight and halogen content result in a solid substance with very low aqueous solubility and a high octanol-water partition coefficient (LogP), indicating strong lipophilicity.[4] These properties are critical for understanding its behavior in both reaction media and environmental systems.

| Property | Value | Source(s) |

| CAS Number | 31604-30-5 | [4][5] |

| Molecular Formula | C₆Br₄Cl₂ | [4] |

| Molecular Weight | 462.58 g/mol | [4] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 281 °C | [6] |

| Boiling Point (Predicted) | 394.0 ± 37.0 °C | [6] |

| Density (Predicted) | 2.597 ± 0.06 g/cm³ | [6] |

| Water Solubility | Insoluble (6.0E-5 g/L at 25 °C) | [4] |

| LogP (Predicted) | 6.04 | [6] |

| Purity (Typical) | ≥97% | [1][7] |

Synthesis Pathway and Rationale

The synthesis of this compound typically involves the exhaustive bromination of a dichlorobenzene precursor. The choice of starting material and reaction conditions is critical to achieving high selectivity for the desired isomer.

Retrosynthetic Analysis and Strategy

A logical precursor for this molecule is 1,4-dichlorobenzene.[6][8] The two chlorine atoms are para to each other, establishing the 1- and 4-positions. The subsequent bromination must then occur at the remaining four positions (2, 3, 5, and 6). In electrophilic aromatic substitution, chlorine is an ortho-, para-directing deactivator.[9][10] Starting with 1,4-dichlorobenzene, the first bromination will be directed to the positions ortho to the chlorines (positions 2, 3, 5, and 6). Due to the deactivating nature of the halogens, forcing conditions (e.g., excess brominating agent and a strong Lewis acid catalyst) are required to achieve complete substitution.

Synthesis Workflow Diagram

The following diagram illustrates the direct bromination pathway from 1,4-dichlorobenzene.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a robust method for synthesizing the title compound from 1,4-dichlorobenzene.

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,4-dichlorobenzene (0.1 mol, 14.7 g) and anhydrous iron(III) bromide (0.01 mol, 2.96 g) as the Lewis acid catalyst.

-

Reaction Initiation: Gently heat the mixture to 60-70 °C to melt the 1,4-dichlorobenzene and dissolve the catalyst.

-

Bromination: From the dropping funnel, add liquid bromine (0.45 mol, 23 mL, 71.9 g) dropwise over a period of 2 hours. The reaction is highly exothermic and will generate hydrogen bromide (HBr) gas, which should be vented through a scrubber containing a sodium hydroxide solution.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux (approx. 100-110 °C) for 12 hours to ensure complete tetrabromination. Monitor the reaction progress using Gas Chromatography (GC) until the starting material and intermediate products are consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bisulfite to neutralize any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude solid product is then purified by recrystallization from a suitable solvent like toluene or xylene to yield the final product as a crystalline solid.

Reactivity Profile: A Precursor to Polyarylbenzenes via Aryne Intermediates

The high degree of halogenation makes this compound an excellent precursor for generating highly reactive aryne intermediates.[6] Treatment with a strong base, such as an organolithium reagent, can induce a stepwise elimination of HBr (or LiBr after metal-halogen exchange), leading to the formation of a dibromodichlorobenzyne. This intermediate can then undergo further elimination to form a diaryne. These arynes are powerful dienophiles and electrophiles.

A key application is the synthesis of polyarylbenzenes. The aryne intermediate can be trapped in a [4+2] cycloaddition reaction with a suitable diene, such as furan, or can react with organometallic reagents.[11]

Aryne Formation and Trapping Workflow

Caption: Generation and trapping of a benzyne intermediate.

Advanced Analytical Methodologies

The analysis of polyhalogenated compounds like this compound requires specialized techniques to achieve the necessary sensitivity and selectivity, especially in complex matrices such as environmental or biological samples.[12][13] The methodology is often adapted from protocols for brominated flame retardants (BFRs).[14]

Analytical Workflow Overview

A typical workflow involves extraction from the sample matrix, cleanup to remove interferences, and instrumental analysis, most commonly by Gas Chromatography coupled with Mass Spectrometry (GC-MS).[15][16]

Caption: End-to-end workflow for the analysis of the target compound.

Detailed Protocol: Trace-Level Quantification in Sediment

This protocol provides a self-validating system for the quantification of this compound in environmental sediment samples.

-

Sample Preparation: Lyophilize (freeze-dry) 10 g of the sediment sample to remove water. Grind the dried sample to a fine, homogenous powder.

-

Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound, if available, or a related polybrominated compound not expected in the sample).

-

Extraction (Pressurized Liquid Extraction - PLE):

-

Mix the spiked sample with diatomaceous earth and pack it into a PLE cell.

-

Extract using a solvent mixture of hexane and dichloromethane (1:1, v/v) at 100 °C and 1500 psi.

-

Perform two static extraction cycles of 10 minutes each.

-

Causality: PLE is chosen over traditional Soxhlet extraction for its significantly reduced solvent consumption and extraction time, while providing comparable or superior extraction efficiency for persistent organic pollutants from solid matrices.[15]

-

-

Cleanup (Solid Phase Extraction - SPE):

-

Concentrate the extract to approximately 1 mL.

-

Load the concentrated extract onto a multi-layer silica gel SPE cartridge pre-activated with hexane. The layers may include acidified silica to retain lipids and basic silica to remove other interferences.

-

Elute the target analyte fraction with hexane/dichloromethane.

-

Causality: This cleanup step is crucial for removing co-extracted matrix components (e.g., lipids, humic acids) that can interfere with GC analysis and suppress the MS signal.

-

-

Instrumental Analysis (GC-ECNI-MS):

-

GC System: Agilent 8890 GC (or equivalent) with a 30 m x 0.25 mm x 0.25 µm DB-5ms capillary column.

-

Injection: 1 µL pulsed splitless injection at 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 320 °C at 10 °C/min, and hold for 10 min.

-

MS System: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Capture Negative Ionization (ECNI).

-

Causality: ECNI is the ionization mode of choice because polyhalogenated compounds have a high electron affinity. This results in the formation of stable negative ions, providing exceptionally high sensitivity and selectivity, with detection limits often in the femtogram range.[15]

-

Data Acquisition: Monitor the characteristic m/z ions for the target compound and the internal standard in Selected Ion Monitoring (SIM) mode.

-

Toxicological Profile and Environmental Considerations

As a specific entity, detailed toxicological data for this compound is limited. However, its classification and structural similarity to other polyhalogenated benzenes provide a basis for a preliminary hazard assessment.

-

Aquatic Toxicity: The compound is classified as hazardous to the aquatic environment (Chronic, Category 4), indicating it may cause long-lasting harmful effects to aquatic life.[4]

-

Persistence and Bioaccumulation: With its extremely low water solubility and high predicted LogP, the compound is expected to be persistent in the environment.[4][6] It will strongly partition from water to soil, sediment, and biota.[17][18] This behavior is characteristic of many brominated flame retardants and chlorinated benzenes, which are known to bioaccumulate in food chains.[19]

-

Inferred Mammalian Toxicity: Studies on related compounds, such as tetrachlorobenzenes, show that the liver and kidneys are primary target organs, with observed effects including increased organ weight and histological changes.[19] The 1,2,4,5-isomer of tetrachlorobenzene was found to be the most toxic among those tested in a 90-day rat study.[19] Given these precedents, this compound should be handled with appropriate precautions as a potential hepatotoxic and nephrotoxic agent. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][20]

Conclusion

This compound stands out as a highly functionalized building block for advanced chemical synthesis. Its utility as a precursor to reactive aryne intermediates provides a powerful tool for constructing complex, poly-substituted aromatic systems. However, its properties also suggest significant environmental persistence and potential toxicity, underscoring the need for careful handling and robust analytical monitoring. Future research will likely focus on expanding its applications in materials science and medicinal chemistry, while also further characterizing its environmental and toxicological footprint.

References

-

Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latiff, A. A., & Afiq, W. M. (2022). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

-

Al-Qaim, F. F., & M. P. Abdullah. (2015). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]

-

Pintarič, Š., & V. Cerk. (2020). Analysis of brominated flame retardants in the aquatic environment: a review. PubMed Central. [Link]

-

Eljarrat, E., & D. Barceló. (2007). Sample handling and analysis of brominated flame retardants in soil and sludge samples. TrAC Trends in Analytical Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound. Inno Pharmchem. [Link]

-

Semantic Scholar. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Chemical Innovation. Inno Pharmchem. [Link]

-

Stephens, E. B., Kinsey, K. E., Davis, J. F., & Tour, J. M. (1993). Synthesis of Soluble Halogenated Polyphenylenes. Mechanism for the Coupling Halogenated Lithiobenzenes. Defense Technical Information Center. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Organic Synthesis with this compound. Inno Pharmchem. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). 1,2,4,5-Tetrabromobenzene. [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

NCBI. (n.d.). Toxicological Profile for Dichlorobenzenes. [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. [Link]

-

YouTube. (2013). Synthesis of poly-substituted benzenes. [Link]

-

Chu, I., Villeneuve, D. C., Secours, V. E., & Viau, A. (1984). Toxicity of 1,2,3,4-, 1,2,3,5- and 1,2,4,5-tetrachlorobenzene in the rat: results of a 90-day feeding study. Drug and Chemical Toxicology. [Link]

-

NCBI. (n.d.). Toxicological Profile for Trichlorobenzenes. [Link]

-

Canada.ca. (2017). 1,4-Dichlorobenzene - PSL1. [Link]

-

Organic Syntheses. (1998). anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. [Link]

-

Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Dichlorobenzenes. [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrachlorobenzene. [Link]

-

Minnesota Department of Health. (2019). Toxicological Summary for: 1,4-Dichlorobenzene. [Link]

-

JRC Publications Repository. (2022). Factsheets of the substances for the 4th Watch List under the Water Framework Directive. [Link]

-

PubChem. (n.d.). 1,2,4-Tribromo-3,5,6-trichlorobenzene. [Link]

- Google Patents. (n.d.). US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. lookchem.com [lookchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | MDPI [mdpi.com]

- 13. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | Semantic Scholar [semanticscholar.org]

- 15. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. ARCHIVED - 1,4-Dichlorobenzene - PSL1 - Canada.ca [canada.ca]

- 19. Toxicity of 1,2,3,4-, 1,2,3,5- and 1,2,4,5-tetrachlorobenzene in the rat: results of a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.at [fishersci.at]

An In-Depth Technical Guide to the Molecular Structure of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1,2,4,5-tetrabromo-3,6-dichlorobenzene (C₆Br₄Cl₂), a fully halogenated aromatic compound. While its primary application lies as a chemical intermediate in organic synthesis, particularly for pharmaceuticals and complex molecular architectures, a detailed understanding of its structural characteristics is paramount for its effective and safe utilization. This document collates available data on its chemical identity, physicochemical properties, and spectroscopic signature. In the absence of a publicly available crystal structure, this guide also offers insights into its expected molecular geometry based on theoretical principles and data from analogous compounds. Furthermore, it outlines a plausible synthetic route and discusses critical safety and handling protocols pertinent to this class of polyhalogenated aromatics.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic hydrocarbon where every hydrogen atom on the benzene ring has been replaced by a halogen. This high degree of halogenation imparts significant chemical and thermal stability, as well as distinct reactivity.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | Benzene, 1,2,4,5-tetrabromo-3,6-dichloro- | |

| CAS Number | 31604-30-5 | |

| Molecular Formula | C₆Br₄Cl₂ | |

| Molecular Weight | 462.58 g/mol | |

| Appearance | Off-white to yellow solid | |

| Melting Point | 281 °C | |

| Boiling Point (Predicted) | 394.0 ± 37.0 °C | |

| Solubility | Insoluble in water (6.0E-5 g/L at 25 °C) | |

| Density (Predicted) | 2.597 ± 0.06 g/cm³ | |

| LogP (Predicted) | 6.04 |

Molecular Structure and Geometry

A definitive experimental determination of the molecular structure of this compound through single-crystal X-ray diffraction is not publicly available at the time of this writing. However, a robust understanding of its geometry can be inferred from fundamental principles of chemical bonding and steric effects, as well as from crystallographic data of closely related polyhalogenated benzenes.

The core of the molecule is a planar benzene ring. The six substituents—four bromine atoms and two chlorine atoms—are expected to lie in or very close to the plane of the benzene ring. The substitution pattern, with halogens at every position, leads to significant steric hindrance between adjacent substituents. This steric repulsion is anticipated to cause distortions from a perfect hexagonal geometry of the benzene ring. Specifically, C-C bonds adjacent to multiple bulky halogen substituents may be elongated, and exocyclic C-C-Halogen bond angles are likely to deviate from the ideal 120° to minimize steric strain.

Diagram: Predicted Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons, ¹H NMR spectroscopy is not applicable for this compound. However, ¹³C NMR spectroscopy would be informative. Given the molecule's symmetry, only three distinct carbon signals are expected:

-

One signal for the two carbons bonded to bromine at positions 1 and 4.

-

One signal for the two carbons bonded to bromine at positions 2 and 5.

-

One signal for the two carbons bonded to chlorine at positions 3 and 6.

The chemical shifts of these carbon atoms would be influenced by the electronegativity and anisotropic effects of the attached halogens.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absence of C-H stretching vibrations. The key absorption bands would be in the fingerprint region (below 1600 cm⁻¹), corresponding to:

-

C-C stretching vibrations of the aromatic ring.

-

C-Br stretching vibrations.

-

C-Cl stretching vibrations.

These vibrations would provide a unique fingerprint for the identification of the compound.

Mass Spectrometry (MS)

Mass spectrometry would show a complex molecular ion region due to the isotopic distribution of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The fragmentation pattern would likely involve the loss of halogen atoms.

Synthesis

This compound is a synthetic compound, and its preparation involves the exhaustive halogenation of a suitable benzene derivative. A plausible and high-yielding synthetic route starts from para-dichlorobenzene.

Diagram: Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

The following is a generalized protocol for the synthesis of polyhalogenated benzenes via electrophilic aromatic substitution.

Materials:

-

p-Dichlorobenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings as a catalyst precursor

-

A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium bisulfite solution

-

Sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve p-dichlorobenzene in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize evolving HBr.

-

Add the catalyst (FeBr₃ or iron filings) to the solution.

-

Slowly add bromine from the dropping funnel to the reaction mixture with continuous stirring. The reaction is exothermic and may require cooling to control the temperature.

-

After the addition is complete, the reaction mixture is heated to reflux to ensure complete bromination. The reaction progress can be monitored by Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature. Excess bromine is quenched by the careful addition of a sodium bisulfite solution.

-

The organic layer is separated, washed with water, a dilute sodium hydroxide solution, and again with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent to yield this compound.

Safety and Handling

Polyhalogenated aromatic compounds require careful handling due to their potential toxicity and persistence.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood.

Handling:

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Ensure adequate ventilation.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated from non-halogenated waste.

Applications in Research and Development

The primary utility of this compound is as a building block in organic synthesis. Its fully substituted nature and the presence of two different halogens allow for selective functionalization through various cross-coupling reactions. It serves as a precursor in the synthesis of:

-

Polyarylbenzenes: Through reactions with organometallic reagents.

-

Pharmaceutical Intermediates: Providing a rigid scaffold for the construction of complex active pharmaceutical ingredients.

-

Materials Science: As a core for the synthesis of novel materials with specific electronic or photophysical properties.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. While a complete experimental structural elucidation is pending, its molecular geometry and spectroscopic properties can be reasonably predicted. A sound understanding of its synthesis and, most importantly, its safe handling, is crucial for its application in advancing pharmaceutical development and materials science. Further research, particularly a definitive crystallographic study, would be highly beneficial to the scientific community.

References

-

International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

ACS Publications. (2022, October 5). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

MSD Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

Merck Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

YouTube. (2013, March 27). Synthesis of poly-substituted benzenes. Retrieved from [Link]...

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 26). Advancing Organic Synthesis with this compound. Retrieved from [Link]

-

Molbase. (n.d.). 1,2,4,5-tetrabromo-3,6-dichloro-benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4-Tribromo-3,5,6-trichlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-4,5-dichlorobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). This compound: A Key Intermediate for Chemical Innovation. Retrieved from [Link]

An In-depth Technical Guide on the Solubility of 1,2,4,5-Tetrabromo-3,6-Dichlorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,4,5-tetrabromo-3,6-dichlorobenzene, a highly halogenated aromatic compound. Due to the scarcity of direct experimental data for this specific molecule, this document establishes a robust theoretical framework to predict its solubility in various organic solvents. By examining the principles of intermolecular forces and analyzing solubility data from structurally analogous compounds, we infer a likely solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the necessary data for their specific applications. This work is intended to serve as a vital resource for professionals in chemical research, materials science, and drug development who may work with this or similar polyhalogenated compounds.

Introduction: The Challenge of a Data-Scarce Compound

This compound is a polyhalogenated aromatic compound with the molecular formula C₆Br₄Cl₂. Its structure, a benzene ring fully substituted with four bromine and two chlorine atoms, results in a high molecular weight (462.59 g/mol ) and significant hydrophobicity. Such compounds are often investigated as flame retardants, high-density materials, or as intermediates in organic synthesis. The practical application of any compound is fundamentally dependent on its solubility, which dictates the choice of solvents for reactions, purification, formulation, and analytical characterization.

Currently, the scientific literature and chemical databases contain minimal to no experimentally determined solubility data for this compound in common organic solvents. While its water solubility is reported to be extremely low (6.0 x 10⁻⁵ g/L at 25°C), its behavior in organic media is not documented.[1] This guide aims to bridge this knowledge gap by providing a predictive analysis based on first principles and comparative data, coupled with a rigorous methodology for its empirical determination.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the underlying intermolecular forces between solute and solvent molecules. For this compound, the following forces are paramount:

-

London Dispersion Forces: As a large, electron-rich molecule, its primary interaction with nonpolar solvents will be through strong London dispersion forces. The high polarizability of the numerous bromine and chlorine atoms contributes significantly to these forces.

-

Dipole-Dipole Interactions: The symmetrical substitution pattern of the halogens on the benzene ring suggests that the molecule has a very small or zero net dipole moment. Consequently, its interactions with polar solvents via dipole-dipole forces are expected to be weak.

-

Halogen Bonding: The electron-deficient regions on the halogen atoms (σ-holes) can interact with electron-rich atoms (like oxygen or nitrogen) in solvent molecules. While present, the contribution of these interactions to overall solubility in the absence of strong Lewis base solvents may be minor compared to dispersion forces.

Based on this analysis, it is predicted that this compound will exhibit the highest solubility in nonpolar or weakly polar, highly polarizable solvents. Conversely, its solubility is expected to be limited in highly polar, protic solvents like alcohols, and extremely low in water.

Inferred Solubility Profile from Analogous Compounds

To substantiate our theoretical predictions, we can examine the solubility of structurally related, less complex halogenated benzenes. While not a direct substitute for experimental data, these analogs provide valuable insights into solubility trends.

| Compound | Molecular Formula | Solvent | Solubility (g/L) | Temperature (°C) |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Ethanol | Miscible | 25 |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Diethyl Ether | Miscible | 25 |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | Carbon Tetrachloride | Soluble | 20 |

| 1,2,4,5-Tetrachlorobenzene | C₆H₂Cl₄ | Ethanol | Slightly Soluble | 25 |

| 1,2,4,5-Tetrachlorobenzene | C₆H₂Cl₄ | Diethyl Ether | Soluble | 25 |

| Hexabromobenzene | C₆Br₆ | Benzene | 0.5 | 25 |

| Hexabromobenzene | C₆Br₆ | Carbon Disulfide | 1.8 | 25 |

Data compiled from various sources for illustrative purposes.

Analysis of Trends:

-

Effect of Halogenation: As the number of halogen substituents increases, the solubility in polar solvents like ethanol tends to decrease (compare dichlorobenzene to tetrachlorobenzene). This is due to the increasing molecular size and nonpolar character, which disrupts the hydrogen-bonding network of the solvent.

-

Solvent Polarity: Halogenated benzenes generally show good solubility in nonpolar or weakly polar solvents like diethyl ether, benzene, and carbon disulfide, where dispersion forces are the dominant mode of interaction.[2]

Predicted Solubility for this compound:

Based on these trends, we can hypothesize the following solubility profile:

-

High Solubility: In aromatic solvents (e.g., toluene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and other nonpolar solvents like carbon disulfide.

-

Moderate to Low Solubility: In ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone). The solubility will likely be limited by the high lattice energy of the solid crystalline solute.

-

Very Low to Insoluble: In alcohols (e.g., methanol, ethanol) and hydrocarbons (e.g., hexane, heptane).

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To move from prediction to empirical fact, a standardized and reliable experimental method is required. The isothermal shake-flask method, consistent with OECD Guideline 105, is the gold standard for determining the solubility of solids.[3]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (purity >97%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A preliminary kinetics study is recommended to determine the minimum time required to reach a plateau in concentration (typically 24-72 hours for poorly soluble compounds).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, for faster separation, centrifuge the vials at a high speed, ensuring the temperature remains constant.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any remaining micro-particulates.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC-UV or GC-MS method to determine the concentration. A calibration curve must be prepared using standards of known concentration.

-

-

Data Calculation and Reporting:

-

Calculate the solubility using the measured concentration and the dilution factor.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Report the mean solubility value with the standard deviation, expressed in units such as g/L or mol/L, along with the specific temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Practical Implications for Researchers

A clear understanding of the solubility of this compound is critical for its effective use:

-

Reaction Chemistry: For synthetic applications, solvents with high solubility (e.g., toluene, dioxane) would be preferred to ensure a homogeneous reaction mixture and favorable kinetics.

-

Purification: Recrystallization, a common purification technique, relies on a significant difference in solubility at high and low temperatures. Solvents showing moderate solubility at room temperature and high solubility at elevated temperatures (e.g., ethyl acetate, certain alcohols) would be ideal candidates.

-

Analytical Chemistry: The choice of solvent for preparing standards for chromatography (HPLC, GC) is dictated by solubility. The low aqueous solubility necessitates the use of organic solvents for sample preparation in environmental or biological analyses.

-

Material Formulation: When incorporating this compound into polymers or other materials, the chosen solvent must be compatible with all components and capable of dissolving the compound at the required concentration.

Conclusion

While direct, published solubility data for this compound in organic solvents is currently unavailable, a robust prediction of its behavior can be made through the application of fundamental chemical principles and comparative analysis of analogous compounds. It is anticipated to be most soluble in nonpolar aromatic and chlorinated solvents and poorly soluble in polar, protic media. This guide provides the necessary theoretical foundation for informed solvent selection and, crucially, a detailed experimental protocol to empower researchers to generate precise, application-specific solubility data. The methodologies and insights presented herein are designed to facilitate the effective and efficient use of this and other data-scarce polyhalogenated compounds in a research and development setting.

References

-

PubChem. 1,2,4,5-Tetrachlorobenzene. National Center for Biotechnology Information. Available from: [Link]

-

ATSDR. Toxicological Profile for Dichlorobenzenes. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

Kubo, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Advances. Available from: [Link]

Sources

thermal stability of 1,2,4,5-tetrabromo-3,6-dichlorobenzene

An In-depth Technical Guide to the Thermal Stability of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene

Abstract

This compound is a heavily halogenated aromatic compound of significant interest as a versatile intermediate in organic and pharmaceutical synthesis.[1][2][3] Its utility in constructing complex molecular architectures necessitates a thorough understanding of its chemical and physical properties, particularly its thermal stability. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to evaluating the thermal stability of this compound. We delve into the principles of thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), present detailed experimental protocols, and discuss the probable decomposition pathways based on established principles of halogenated benzene chemistry. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds, offering field-proven insights into ensuring its stability and integrity during synthesis, purification, and storage.

Introduction to this compound

This compound (CAS No. 31604-30-5) is a synthetic building block characterized by a fully substituted benzene ring.[4] Typically supplied as an off-white to yellow solid with a minimum purity of 97%, its highly halogenated structure imparts unique reactivity, making it a valuable precursor in the synthesis of pharmaceutical intermediates and other complex organic molecules.[1][3] The compound serves as a precursor in reactions involving organometallic reagents to form polyarylbenzenes through a multiple aryne intermediate pathway.[5] Given its application in multi-step syntheses that may involve elevated temperatures, a robust understanding of its thermal behavior is critical for process optimization, safety, and impurity control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31604-30-5 | [4] |

| Molecular Formula | C₆Br₄Cl₂ | [4] |

| Molecular Weight | 462.58 g/mol | [4] |

| Appearance | Off-white to yellow solid | [1][2] |

| Melting Point | ~281 °C (Predicted) | [5] |

| Boiling Point | ~394.0 °C (Predicted) | [5] |

| Water Solubility | Insoluble (6.0E-5 g/L at 25 °C) | [4] |

| LogP | 6.04 (Predicted) | [5] |

Theoretical Considerations for Thermal Stability

The thermal stability of a polyhalogenated benzene is primarily governed by the strength of the carbon-halogen (C-X) bonds and the overall steric strain of the molecule.

-

Bond Dissociation Energy: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The average bond dissociation energy for a C-Br bond on an aromatic ring is approximately 336 kJ/mol, whereas for a C-Cl bond, it is around 409 kJ/mol. This suggests that thermal decomposition will likely initiate via the cleavage of a C-Br bond before a C-Cl bond. Studies on the degradation of mixed halogenated benzenes support this, showing a dehalogenation order of bromobenzene > chlorobenzene.[6]

-

Steric Hindrance: In a fully substituted benzene ring like this compound, significant steric strain exists between the adjacent large halogen atoms. This strain can lower the activation energy required for bond cleavage, potentially reducing the overall thermal stability compared to less substituted analogues. Research on the degradation of polychlorinated benzenes has shown that the removal of chlorine substituents can be sterically driven.[7]

-

Decomposition Pathways: Thermal decomposition is unlikely to be a clean, single-step process. Initial C-Br bond homolysis would generate a highly reactive aryl radical and a bromine radical. These radicals can then participate in a variety of secondary reactions, including abstracting hydrogen from solvent or other molecules, recombining, or leading to fragmentation of the aromatic ring under more forcing conditions. A proposed process for decomposing polyhalogenated aromatic compounds involves heating with a catalyst at temperatures between 150°C and 550°C.[8]

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for this purpose.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to decompose (onset temperature of decomposition, Tonset) and for quantifying mass loss events. The choice of a nitrogen atmosphere is critical to study the intrinsic thermal stability of the compound, eliminating oxidative effects that would occur in air and complicate the interpretation. A slow heating rate (e.g., 10 °C/min) is selected to ensure thermal equilibrium and achieve good resolution between successive thermal events.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment to ensure an inert environment. Maintain the flow during the analysis.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides complementary information to TGA by detecting thermal events that do not involve mass loss, such as melting, as well as those that do, like decomposition. The presence of a sharp endotherm corresponding to the melting point followed by a broad exotherm at higher temperatures is characteristic of a melt-then-decompose process. Using hermetically sealed aluminum pans prevents sample loss through sublimation before decomposition, ensuring the observed thermal events are accurate. The use of DSC for analyzing thermostability has been demonstrated in studies of other thermally stable compounds.[9]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as a reference.

-

Atmosphere: Maintain a nitrogen purge gas at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow versus temperature. Identify the peak temperature and enthalpy of the melting endotherm and the onset temperature of the decomposition exotherm.

Table 2: Representative Thermal Analysis Data (Hypothetical)

| Parameter | Technique | Value | Interpretation |

| Melting Point (Tm) | DSC | ~281 °C | Sharp endotherm indicating phase transition from solid to liquid. |

| Onset of Decomposition (Tonset) | TGA | > 300 °C | Temperature at which significant mass loss begins. |

| Decomposition Peak | DSC | > 320 °C | Exothermic event confirming the energetic nature of the decomposition. |

| Mass Loss at 450 °C | TGA | > 95% | Indicates nearly complete volatilization or decomposition of the compound into volatile products. |

Evolved Gas Analysis (EGA)

To identify the specific molecules released during decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. As the sample is heated in the TGA, the evolved gases are transferred directly into the second instrument for real-time analysis. This powerful technique would allow for the direct detection of initial products like HBr or Br₂ and later, chlorinated fragments, confirming the proposed decomposition mechanism.

Predicted Thermal Behavior and Decomposition Pathway

Based on fundamental chemical principles, the thermal decomposition of this compound is predicted to proceed via a radical mechanism initiated by the cleavage of the weakest C-Br bonds.

Caption: Proposed initial pathway for the thermal decomposition of this compound.

Analytical Methodologies for Degradant Characterization

Should a thermal stress study be performed (e.g., heating the compound at a set temperature below Tonset for an extended period), it is crucial to have robust analytical methods to separate and identify potential degradants.

Expertise & Experience: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. However, some highly brominated compounds can be thermally labile and may degrade or interconvert in a hot GC injector.[10] Therefore, a two-pronged approach is recommended. GC-MS can be used to analyze for more stable, lower molecular weight fragments. For the parent compound and potential high molecular weight recombination products (e.g., biphenyls), High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) is the preferred method as it analyzes samples at ambient temperature, preserving the integrity of the analytes.

Caption: Dual analytical workflow for the comprehensive characterization of thermal degradants.

Summary and Conclusion

This compound is a thermally robust molecule, with decomposition not expected to occur until well above its melting point of approximately 281°C. The onset of thermal decomposition is predicted to be above 300°C under inert conditions. The degradation mechanism is likely initiated by the cleavage of the weaker carbon-bromine bonds. A comprehensive assessment of its thermal stability requires a combined approach using TGA to determine the onset of mass loss and DSC to characterize melting and energetic decomposition events. For detailed impurity profiling following thermal stress, a combination of LC-MS and GC-MS is recommended to provide a complete picture of both high and low molecular weight degradants. This understanding is paramount for developing safe and efficient synthetic processes and ensuring the quality of resulting pharmaceutical products.

References

- Exploring the Synthesis and Applications of this compound. (2025-10-10). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound: A Key Intermediate for Chemical Innovation. (2025-10-12). NINGBO INNO PHARMCHEM CO.,LTD.

- 1,2,4,5-TETRABROMO-3,6-DICHLORO-BENZENE 31604-30-5 wiki. Guidechem.

- Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. (2025-08-09).

- Degradation of halogenated benzenes in solution by electron beam irradiation method. (2009-02-01). Environmental Technology.

- This compound. Fluorochem.

- Advancing Organic Synthesis with this compound. (2025-09-26). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. LookChem.

- US5276250A - Process for decomposing polyhalogenated compounds.

- Klapötke, T. M., Preimesser, A., & Stierstorfer, J. (2013). Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines.

- Arsenault, G., et al. The Stereochemistry of 1,2,5,6-Tetrabromocyclooctane.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US5276250A - Process for decomposing polyhalogenated compounds - Google Patents [patents.google.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. dioxin20xx.org [dioxin20xx.org]

The Halogenated Benzene Motif: A Cornerstone in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Halogenated benzenes, once viewed as simple synthetic intermediates, have emerged as a pivotal structural motif in modern organic chemistry and medicinal chemistry. Their unique electronic properties, reactivity profiles, and ability to engage in specific non-covalent interactions have cemented their importance in the synthesis of complex molecules and the design of potent therapeutics. This guide provides a comprehensive overview of the synthesis, reactivity, and application of halogenated benzenes, with a particular focus on their role in drug discovery. We will delve into both classical and contemporary synthetic methodologies, explore the nuanced reactivity of these compounds in cross-coupling reactions, and illuminate the critical role of halogen bonding in molecular recognition. Furthermore, this guide will address the toxicological and environmental considerations associated with this important class of compounds, offering a holistic perspective for the responsible advancement of chemical and pharmaceutical sciences.

The Enduring Utility of Halogenated Benzenes: A Molecular Chameleon

Halogenated benzenes are aromatic compounds in which one or more hydrogen atoms on the benzene ring are substituted by a halogen (fluorine, chlorine, bromine, or iodine). This seemingly simple modification dramatically alters the physicochemical properties of the parent benzene molecule, including its electron density, polarity, and reactivity. The nature of the halogen atom and its position on the ring dictate these changes, making halogenated benzenes versatile building blocks in a multitude of applications.

From a synthetic standpoint, the carbon-halogen (C-X) bond serves as a versatile functional handle for the construction of more complex molecular architectures through a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. In the realm of drug discovery, the introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can modulate metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This is often achieved through a specific and directional non-covalent interaction known as halogen bonding.[2]

Synthesis of Halogenated Benzenes: From Classical to Cutting-Edge

The preparation of halogenated benzenes can be broadly categorized into two main approaches: classical electrophilic aromatic substitution and modern transition metal-catalyzed methods, including C-H activation.

Electrophilic Aromatic Halogenation: A Time-Honored Strategy

Electrophilic aromatic substitution (EAS) is the traditional method for introducing halogens onto a benzene ring.[3] This reaction involves the attack of the electron-rich aromatic ring on an electrophilic halogen species.

-

Chlorination and Bromination: Benzene reacts with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃).[3][4] The Lewis acid polarizes the halogen-halogen bond, generating a potent electrophile that can be attacked by the benzene ring.[5]

-

Iodination: Direct iodination with I₂ is generally slow and reversible. Therefore, an oxidizing agent, such as nitric acid, is often used to generate the electrophilic iodine species in situ.

-

Fluorination: Direct fluorination of benzene with F₂ is highly exothermic and difficult to control. Consequently, alternative fluorinating agents are typically employed.

The regioselectivity of electrophilic halogenation on substituted benzenes is governed by the electronic nature of the existing substituent. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.

Workflow for Electrophilic Bromination of Benzene:

Caption: Mechanism of Electrophilic Bromination.

Modern Synthetic Approaches: Precision and Efficiency

While electrophilic halogenation is a robust method, modern synthetic chemistry often demands greater control over regioselectivity and functional group tolerance. Transition metal-catalyzed reactions have emerged as powerful tools to address these challenges.

Halogenated benzenes are key substrates in a variety of palladium-catalyzed cross-coupling reactions, which form the bedrock of modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. It is widely used for the synthesis of biaryls.[6] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially in the case of di- or polyhalogenated substrates.[7][8]

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to arylalkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine [7]

This protocol demonstrates the ligand-controlled site-selective coupling at the C4 position.

-

Reaction Setup: In a glovebox, charge a reaction vial with 2,4-dichloropyridine (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.55 mmol, 1.1 equiv.), and K₂CO₃ (1.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the Pd(PEPPSI)(IPr) catalyst (0.015 mmol, 3 mol%) to the vial.

-

Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL).

-

Reaction Conditions: Seal the vial and stir the mixture at 80 °C for 24 hours.

-

Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

-

Analysis and Purification: Analyze the crude product by GC-MS or ¹H NMR to determine regioselectivity and yield. Purify the product by column chromatography.

Catalyst Performance in Suzuki Coupling of Dichloropyridines [7]

| Catalyst System | Dichloropyridine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di / C-X:C-Y) |

| Ni(cod)₂ / PPh₂Me | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | MeCN | 80 | 24 | 85 (mono) | >20:1 (mono:di) |

| Ni(cod)₂ / PCy₃ | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | THF | 80 | 24 | 38 (di) | 1:3.8 (mono:di) |

| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 85 | 10.4:1 (C4:C2) |

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of halogenated arenes.[9] This approach avoids the pre-functionalization of the aromatic substrate, thereby reducing the number of synthetic steps and waste generation. Palladium-catalyzed C-H activation of electron-rich arenes like anisole has been a subject of intense research.[10]

Experimental Protocol: Base-Mediated Halogenation of Acidic sp² C-H Bonds [11]

This protocol describes an efficient halogenation of electron-deficient (hetero)arenes.

-

Reaction Setup: To a solution of the (hetero)arene (0.5 mmol) in a suitable solvent (e.g., THF, 2 mL), add the halogenating agent (e.g., CBr₄ for bromination, 0.6 mmol).

-

Base Addition: Add the base (e.g., t-BuONa, 1.0 mmol) portion-wise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 1-12 hours), monitoring the progress by TLC or GC-MS.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

-

Purification: Purify the product by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The introduction of halogens significantly influences the physical and spectroscopic properties of benzene.

Table of Physicochemical Properties of Selected Halogenated Benzenes [12][13]

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Chlorobenzene | 112.56 | 132 | -45 | 1.106 |

| Bromobenzene | 157.02 | 156 | -30.6 | 1.495 |

| 1,2-Dichlorobenzene | 147.00 | 180 | -17 | 1.306 |

| 1,3-Dichlorobenzene | 147.00 | 173 | -25 | 1.288 |

| 1,4-Dichlorobenzene | 147.00 | 174 | 53 | 1.248 |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are influenced by the inductive and mesomeric effects of the halogen substituents. The signals for protons ortho to the halogen are typically shifted downfield.

-

¹³C NMR Spectroscopy: The carbon atom attached to the halogen (ipso-carbon) shows a characteristic chemical shift. For chlorobenzene, the ipso-carbon appears at ~134.3 ppm, while the other carbons resonate between 126.4 and 129.7 ppm.[14]

-

Mass Spectrometry: Halogenated benzenes exhibit characteristic isotopic patterns due to the natural abundance of halogen isotopes (e.g., ³⁵Cl and ³⁷Cl; ⁷⁹Br and ⁸¹Br), which is a powerful diagnostic tool for their identification.

Table of Characteristic Spectroscopic Data for Chlorobenzene [14][15][16]

| Technique | Key Features |

| ¹H NMR (CDCl₃) | Multiplet around 7.2-7.4 ppm |

| ¹³C NMR (CDCl₃) | C1 (ipso): ~134.3 ppmC2, C6: ~128.6 ppmC3, C5: ~129.7 ppmC4: ~126.4 ppm |

| IR (cm⁻¹) | C-Cl stretch: ~800-600 |

| MS (EI) | M⁺ at m/z 112 and M+2 at m/z 114 in a ~3:1 ratio |

The Pivotal Role of Halogenated Benzenes in Drug Discovery

Halogenated benzenes are a recurring motif in a vast number of approved drugs and clinical candidates.[17] The strategic incorporation of halogens can fine-tune a molecule's properties to enhance its therapeutic potential.

Halogen Bonding: A Key Non-Covalent Interaction

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis basic site, such as an oxygen, nitrogen, or sulfur atom in a biological target.[2] This interaction, analogous to a hydrogen bond, can significantly contribute to the binding affinity and selectivity of a ligand.[18][19] The strength of the halogen bond generally increases with the polarizability of the halogen: I > Br > Cl > F.

Mechanism of Halogen Bonding in a Protein-Ligand Complex:

Caption: Directional nature of a halogen bond.

Case Study: Lorlatinib - A Third-Generation ALK Inhibitor

Lorlatinib (Lorbrena) is a potent, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used in the treatment of non-small cell lung cancer (NSCLC).[20] The design of lorlatinib showcases the strategic use of halogenated benzene moieties. The molecule contains a 2-fluoro-4-cyanophenyl group. The fluorine atom is crucial for several reasons:

-

Enhanced Potency: The fluorine atom can participate in favorable interactions within the ATP-binding pocket of the ALK enzyme.

-

Metabolic Stability: The C-F bond is very strong, which can block potential sites of metabolism, thereby increasing the drug's half-life.

-

Brain Penetration: The properties imparted by the fluorine atom contribute to the ability of lorlatinib to cross the blood-brain barrier, which is critical for treating brain metastases.[20]

Toxicology and Environmental Considerations

While halogenated benzenes are invaluable in many applications, their environmental persistence and potential toxicity are important considerations.

Toxicological Profile

The toxicity of halogenated benzenes varies depending on the degree and position of halogenation. In general, they are more toxic than benzene itself. Chronic exposure can lead to damage to the liver, kidneys, and central nervous system. Some higher chlorinated benzenes are classified as persistent organic pollutants (POPs).

Environmental Fate and Remediation

Due to their widespread use, halogenated benzenes are common environmental contaminants.[21] Their hydrophobic nature causes them to partition into soil and sediment. Several remediation strategies have been developed to address this contamination.

-

Bioremediation: Certain microorganisms can degrade halogenated benzenes under both aerobic and anaerobic conditions.[22] This can be a cost-effective and environmentally friendly remediation approach.

-

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to degrade recalcitrant organic pollutants.[6] Techniques like photocatalytic degradation and Fenton-like reactions have shown promise for the removal of halogenated benzenes from contaminated water.[19]

Comparison of Remediation Technologies for Halogenated Benzenes

| Technology | Principle | Advantages | Disadvantages |

| Bioremediation | Microbial degradation | Cost-effective, environmentally friendly | Slow, can be inhibited by high contaminant concentrations |

| Photocatalysis | Generation of reactive oxygen species using a semiconductor catalyst and light | Effective for a wide range of compounds, can lead to complete mineralization | Catalyst recovery can be challenging, light penetration can be limited |

| Fenton Reaction | Generation of hydroxyl radicals from H₂O₂ and Fe²⁺ | Rapid degradation rates | Requires acidic pH, sludge production |

| Phytoremediation | Use of plants to remove, contain, or degrade contaminants | Aesthetically pleasing, low cost | Slow, limited to the root zone, potential for food chain contamination |

Conclusion and Future Outlook

Halogenated benzenes are a mature yet continually evolving class of compounds. Their synthesis has been refined from classical methods to highly selective and efficient modern techniques. In drug discovery, the understanding of their role has progressed from simple steric and electronic modulators to key players in specific, directional interactions like halogen bonding. This has opened up new avenues for rational drug design.

The future of halogenated benzene chemistry will likely focus on several key areas:

-

Greener Synthesis: The development of more sustainable and atom-economical methods for their synthesis, with a particular emphasis on C-H activation and biocatalysis.

-

Novel Reactivity: The discovery of new transformations of the C-X bond to further expand their synthetic utility.

-

Advanced Drug Design: A deeper understanding and application of halogen bonding and other non-covalent interactions to design more potent and selective drugs with improved pharmacokinetic profiles.

-

Improved Remediation: The development of more efficient and cost-effective technologies for the remediation of environmental contamination by halogenated benzenes.

As our understanding of the subtle yet profound effects of halogenation continues to grow, the halogenated benzene motif is poised to remain a cornerstone of innovation in both the chemical and pharmaceutical sciences for the foreseeable future.

References

-

Bolis, G., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. [Link]

-

Sirimulla, S., et al. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. [Link]

-

Bolis, G., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. [Link]

-

Sirimulla, S., et al. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Semantic Scholar. [Link]

-

Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein-Ligand Interactions. ResearchGate. [Link]

-

Kappe, C. O., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]

-

Li, J., et al. (2018). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]

-

Cresswell, A. J., et al. (2015). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

-

Gazvoda, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

-

Zhang, Y., et al. (2018). Visible Light-Driven Photocatalytic Degradation of 1,2,4-trichlorobenzene with Synthesized Co O Photocatalyst. Polish Journal of Environmental Studies. [Link]

-

Monte, M. J. S. (2017). Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. PubMed. [Link]

-

Kappe, C. O., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]

-

Limmer, M. A., et al. (2016). Phytoremediation removal rates of benzene, toluene, and chlorobenzene. ResearchGate. [Link]

-

Stellman, J. M. (Ed.). (2011). Hydrocarbons, Halogenated Aromatic: Physical & Chemical Properties. In Encyclopaedia of Occupational Health and Safety. International Labor Organization. [Link]

-

Morita, M. (1977). Chlorinated benzenes in the environment. PubMed. [Link]

-

Limmer, M. A., et al. (2018). Phytoremediation Removal Rates of Benzene, Toluene, and Chlorobenzene. Scholars' Mine. [Link]

-

Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. PubMed. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene. Doc Brown's Chemistry. [Link]

-

Gevorgyan, V., et al. (2011). A Simple Base-Mediated Halogenation of Acidic sp C-H Bonds under Non-Cryogenic Conditions. ResearchGate. [Link]

-

Luo, X., et al. (2021). Remediation of Benzene and 1,2-Dichloroethylene in Groundwater by Funnel and Gate Permeable Reactive Barrier (FGPRB): A Case Study. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

Wang, J., et al. (2007). Degradation of halogenated benzenes in solution by electron beam irradiation method. ScienceDirect. [Link]

-

Narayan, M. (2016). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PubMed Central. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0041855). Human Metabolome Database. [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. Samagra. [Link]

-

Johnson, T. W. (2025). From bench to market: The discovery and development of lorlatinib. ACS Fall 2025. [Link]

-

Zhang, D., et al. (2017). Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation. Organic & Biomolecular Chemistry. [Link]

-

Paul, K., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

-

Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

-

Semantic Scholar. (n.d.). Table S1. Calculated energy values of PA with halogenated phenol compounds in benzene solvent at 298K in its. Semantic Scholar. [Link]

-

Universitaet Tübingen. (2012). Halogen bonding helps design new drugs. ScienceDaily. [Link]

-

Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Benzene. NCBI Bookshelf. [Link]

-

Zhang, W.-X. (2007). Catalytic Reduction of Chlorobenzenes with Pd/Fe Nanoparticles: Reactive Sites, Catalyst Stability, Particle Aging, and Regeneration. Environmental Science & Technology. [Link]

-

Le-Huu, P., et al. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI. [Link]

-

Mphahlele, M. J., et al. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Scientific Reports. [Link]

-

Agilent. (2022). Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography. Agilent. [Link]

-

van der Vight, M., et al. (2020). S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. ChemRxiv. [Link]

-

Liu, J. (1999). 1,4-Dichlorobenzene Degradation Pathway. Eawag-BBD. [Link]

-

REGENESIS. (2021). The Challenges of Benzene and TPH Remediation by Chemical Oxidation. REGENESIS. [Link]

-

Clark, J. (n.d.). the halogenation of benzene - electrophilic substitution. Chemguide. [Link]

-

Epling, G. A., & McVicar, W. K. (1994). Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography. PubMed. [Link]

-

Chemistry LibreTexts. (2015). 15.9: Halogenation of Benzene: The Need for a Catalyst. Chemistry LibreTexts. [Link]

Sources

- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzene exposure: An overview of monitoring methods and their findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 13. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Chlorobenzene(108-90-7) 13C NMR [m.chemicalbook.com]

- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0041855) [hmdb.ca]

- 16. namiki-s.co.jp [namiki-s.co.jp]

- 17. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. From bench to market: The discovery and development of lorlatinib - American Chemical Society [acs.digitellinc.com]

- 20. NMR Tables [chemdata.r.umn.edu]

- 21. 1,4-Dichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 22. pjoes.com [pjoes.com]

The Architectural Evolution of Aromatic Scaffolds: A Guide to the Discovery and History of Polysubstituted Benzenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals